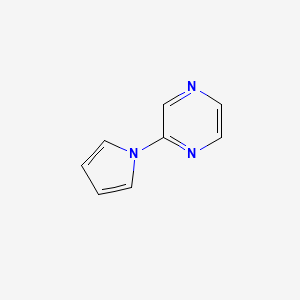
4-(吡啶-4-基)嘧啶-2-胺
描述
4-(Pyridin-4-yl)pyrimidin-2-amine, also known as 4-Pyridylpyrimidine, is a heterocyclic compound found in many natural and synthetic products. It is an important building block in the synthesis of various pharmaceuticals, dyes, and other materials. This compound has been widely studied due to its unique properties, including its ability to act as a ligand in coordination chemistry, its ability to act as a catalyst in organic synthesis, and its potential applications in medicinal chemistry.
科学研究应用
合成与表征
- N-芳基衍生物的合成:利用钯催化剂,合成了新的N-芳基-4-(吡啶-3-基)嘧啶-2-胺衍生物。该过程涉及优化的Buchwald-Hartwig胺化条件,并且对于创建各种杂环化合物 (El-Deeb, Ryu, & Lee, 2008) 非常有效。
药物化学与药物设计
组蛋白赖氨酸去甲基酶抑制剂:该化合物已被用于开发针对JmjC组蛋白N-甲基赖氨酸去甲基酶(KDM)的有效抑制剂,这对于细胞调控至关重要。这些抑制剂已显示出对KDM4和KDM5亚家族去甲基酶的活性 (Bavetsias et al., 2016)。
抗微生物活性:4-(吡啶-4-基)嘧啶-2-胺的衍生物表现出显著的抗菌和抗真菌活性。这一方面在治疗各种微生物感染的药物开发中至关重要 (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013)。
胆碱酯酶和淀粉样β聚集抑制剂:在阿尔茨海默病(AD)的背景下,已合成了某些嘧啶衍生物,并确定其作为胆碱酯酶和Aβ聚集的双重抑制剂,针对AD中的多条病理途径 (Mohamed et al., 2011)。
生化和结构研究
- β-分泌酶抑制剂的生物转化:对与4-(吡啶-4-基)嘧啶-2-胺密切相关的氨基异吲哚β-分泌酶抑制剂的生物转化研究表明了包括环收缩和N-氧化在内的独特代谢途径 (Lindgren等,2013)。
化学与分子设计
钯(II)配合物中的C–H活化:研究表明,2-(2-苯胺基嘧啶-4-基)吡啶经历C–H活化,形成钯(II)配合物。这对于配合物形成和化学合成具有重要意义 (Çayir等,2014)。
2-(吡咯啉-1-基)嘧啶的合成:已开发了一种合成2-(吡咯啉-1-基)嘧啶的方法,这对于生产各种嘧啶衍生物 (Smolobochkin et al., 2019) 非常重要。
材料科学与工程
三吡啶的合成:该化合物已被用于三吡啶的制备和表征,揭示了通过三吡啶结构域对锌(II)的选择性配位。这在材料科学和配位化学中具有重要价值 (Klein et al., 2014)。
腐蚀抑制:包括4-(吡啶-4-基)嘧啶-2-胺在内的嘧啶衍生物已被研究作为盐酸溶液中轻钢的腐蚀抑制剂,表明它们在工业应用中的潜力 (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005)。
作用机制
Target of Action
The primary target of 4-(Pyridin-4-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in the disruption of centriole duplication, a process crucial for cell division and genome integrity . The compound’s inhibitory activity against PLK4 has been demonstrated in vitro .
Biochemical Pathways
The inhibition of PLK4 affects the pathway of centriole duplication . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .
Result of Action
At the cellular level, the compound presents excellent antiproliferative activity against cancer cells . This suggests that the compound’s action results in the inhibition of cancer cell growth .
生化分析
Biochemical Properties
4-(Pyridin-4-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. The compound exhibits high inhibitory activity against PLK4, with an IC50 value of 0.0067 μM . This interaction is significant for maintaining genome integrity and has implications in cancer treatment due to the overexpression of PLK4 in various cancers.
Cellular Effects
At the cellular level, 4-(Pyridin-4-yl)pyrimidin-2-amine exhibits antiproliferative activity against breast cancer cells . This compound influences cell function by inhibiting key enzymes involved in cell cycle regulation, leading to reduced cell proliferation. The inhibition of PLK4 by 4-(Pyridin-4-yl)pyrimidin-2-amine disrupts centriole duplication, which is essential for proper cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 4-(Pyridin-4-yl)pyrimidin-2-amine involves its binding interactions with biomolecules, particularly protein kinases. The compound’s aminopyrimidine core is critical for its inhibitory activity. Molecular docking studies have shown that 4-(Pyridin-4-yl)pyrimidin-2-amine forms hydrogen bonds with key amino acid residues in the active site of PLK4, stabilizing the inhibitor-enzyme complex . This binding inhibits the kinase activity of PLK4, preventing the phosphorylation of downstream targets and ultimately disrupting centriole duplication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyridin-4-yl)pyrimidin-2-amine have been observed to change over time. The compound exhibits good stability, with a plasma half-life of over 289.1 minutes and liver microsomal stability of over 145 minutes . Long-term studies have shown that 4-(Pyridin-4-yl)pyrimidin-2-amine maintains its inhibitory activity against PLK4 over extended periods, making it a reliable candidate for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(Pyridin-4-yl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 activity without causing significant toxicity . At higher doses, there may be potential adverse effects, including off-target interactions and toxicity. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
4-(Pyridin-4-yl)pyrimidin-2-amine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by liver microsomes . The metabolic stability of 4-(Pyridin-4-yl)pyrimidin-2-amine is a critical factor in its pharmacokinetic profile, influencing its bioavailability and therapeutic potential .
Transport and Distribution
Within cells and tissues, 4-(Pyridin-4-yl)pyrimidin-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . The distribution of 4-(Pyridin-4-yl)pyrimidin-2-amine within tissues is influenced by its physicochemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of 4-(Pyridin-4-yl)pyrimidin-2-amine is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK4 . Post-translational modifications and targeting signals play a role in the precise localization of 4-(Pyridin-4-yl)pyrimidin-2-amine, ensuring its effective interaction with target biomolecules .
属性
IUPAC Name |
4-pyridin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCZZTJYJOQZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363239 | |
| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66521-70-8 | |
| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


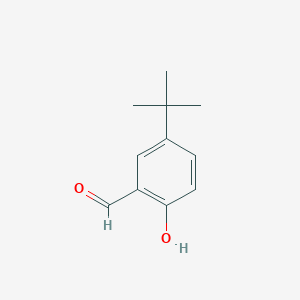
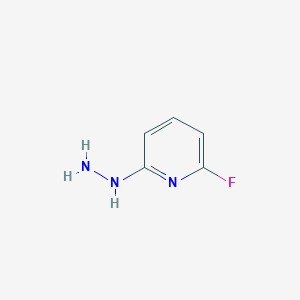
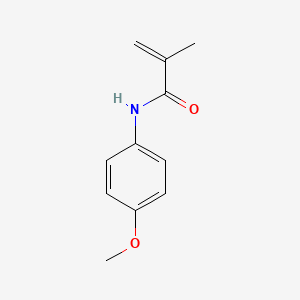
![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

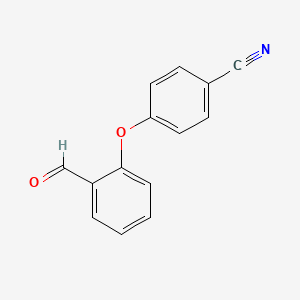

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
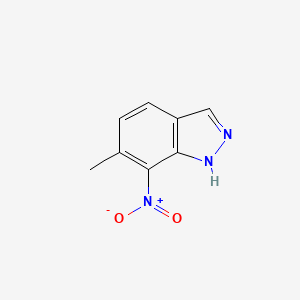
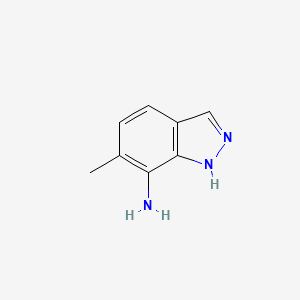
![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)
